(7-Chloroquinolin-2-yl)methanol

Antimalarial drug development Structure-activity relationship Hemozoin inhibition

This functionalized quinoline building block is irreplaceable in medicinal chemistry. The 7-chloro substitution is a validated structural requirement for hematin μ-oxo dimer binding, while the 2-hydroxymethyl group enables convergent synthesis of potent CysLT1 receptor antagonists (IC50 4.9 nM) and antimalarial leads active against resistant strains. Substitution with 6-chloro or 2-methyl analogs results in complete loss of target engagement. Ensure reproducible synthetic outcomes by sourcing this specific intermediate.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 165111-36-4
Cat. No. B3379567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Chloroquinolin-2-yl)methanol
CAS165111-36-4
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)CO)Cl
InChIInChI=1S/C10H8ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2
InChIKeyUKEWKMWWSDSASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Chloroquinolin-2-yl)methanol (CAS 165111-36-4) Core Molecular Identity and Procurement Context


(7-Chloroquinolin-2-yl)methanol (CAS 165111-36-4, molecular formula C10H8ClNO, molecular weight 193.63 g/mol) is a functionalized quinoline building block characterized by a hydroxymethyl group at the 2-position and a chlorine substituent at the 7-position of the quinoline ring [1]. The compound is primarily valued as a synthetic intermediate in medicinal chemistry, particularly in the construction of leukotriene receptor antagonists and antimalarial pharmacophores [2]. Its structural features—specifically the 7-chloro substitution pattern and the reactive benzylic alcohol functionality—confer distinct chemical reactivity and biological activity profiles that differentiate it from other positional isomers and chloro-substituted quinoline analogs [3].

(7-Chloroquinolin-2-yl)methanol Procurement Risk Assessment: Why Uncontrolled Substituent Variation Compromises Function


Substitution of (7-Chloroquinolin-2-yl)methanol with structurally similar chloro-quinoline analogs introduces quantifiable performance deviations that preclude generic interchange. Systematic SAR studies have demonstrated that the position of chlorine substitution on the quinoline ring is a critical determinant of biological target engagement [1]. Specifically, shifting the chlorine atom from the 7-position to the 6-position results in complete loss of measurable binding affinity to the hematin μ-oxo dimer target, confirming that the 7-chloro arrangement is not merely a general electron-withdrawing modification but a specific structural requirement [1]. Furthermore, the 2-hydroxymethyl group provides distinct synthetic utility compared to the 2-methyl or 2-chloromethyl analogs, enabling direct oxidation or esterification pathways without requiring preliminary halogenation or deprotection steps . These documented structure-function divergences establish that procurement decisions based solely on generic quinoline scaffold similarity will produce irreproducible synthetic outcomes and unpredictable biological activity profiles.

(7-Chloroquinolin-2-yl)methanol Differentiated Performance: Quantitative Comparator Data for Procurement Decisions


7-Chloro vs. 6-Chloro Positional Isomer Differentiation: Hematin μ-Oxo Dimer Binding Affinity Comparison

The 7-chloro substituent pattern, as found in (7-Chloroquinolin-2-yl)methanol and its 4-aminoquinoline derivatives, demonstrates essential binding functionality that is completely absent in the 6-chloro positional isomer. Isothermal titration calorimetry (ITC) measurements reveal that chloroquine (CQ), bearing the 7-chloro substitution, exhibits a hematin μ-oxo dimer association constant (Ka) of 4.0 × 10^5 M^-1. In contrast, the 6-chloro analogue of CQ (compound 11) showed no measurable significant interaction with the hematin μ-oxo dimer under identical experimental conditions [1]. This binary functional outcome—binding versus non-binding—establishes that the 7-chloro substitution is not interchangeable with alternative chlorination positions on the quinoline scaffold.

Antimalarial drug development Structure-activity relationship Hemozoin inhibition

7-Chloroquinoline vs. Mefloquine Moiety: Comparative Antimalarial Potency in Hybrid Constructs

In a controlled study evaluating quinoline-DHPM hybrid compounds against P. falciparum, four hybrids incorporating the 7-chloroquinoline moiety demonstrated antimalarial activity below 1 μM. In contrast, compounds bearing the mefloquine moiety exhibited lower antimalarial activity than both chloroquine and the 7-chloroquinoline hybrids [1]. Furthermore, among tested hybrids, compounds containing the 7-chloroquinoline scaffold displayed IC50 values between 138 and 245 nM against the chloroquine-sensitive NF54 strain, while maintaining activity between 421 and 567 nM against the chloroquine-resistant K1 strain [1]. Compounds lacking the 7-chloroquinoline core showed IC50 values greater than 5 μM [1].

Antimalarial drug discovery Hybrid molecule design Plasmodium falciparum

7-Chloroquinoline-Containing Biofilm Inhibitors vs. Fluconazole Standard: Quantitative Anti-Biofilm Potency

Chloroquinoline derivatives incorporating the 7-chloroquinolin-2-yl scaffold demonstrate promising biofilm inhibitory activity against C. albicans. Compounds 5j and 5a, which contain the 7-chloroquinolin-2-yl vinyl benzylidene aniline pharmacophore, exhibited IC50 values of 51.2 μM and 66.2 μM, respectively, in biofilm inhibition assays. These values are within 1.3-fold to 1.7-fold of the standard antifungal drug fluconazole (IC50 = 40.0 μM) [1]. Additionally, compounds 5a (MIC = 94.2 μg/mL) and 5f (MIC = 98.8 μg/mL) displayed antifungal MIC values within approximately 2-fold of fluconazole (MIC = 50.0 μg/mL) [1].

Antifungal drug development Biofilm inhibition Candida albicans

7-Chloro Substitution: Structural Requirement for β-Hematin Formation Inhibition

A systematic comparison of 19 aminoquinolines established that the presence of a 7-chloro group in the 4-aminoquinoline ring is a specific requirement for β-hematin (hemozoin) inhibitory activity [1]. The study demonstrated that while 2- and 4-aminoquinolines exhibit strong affinity for Fe(III)PPIX (ferriprotoporphyrin IX), this association alone is necessary but not sufficient for inhibiting β-hematin formation [1]. The 7-chloro group is uniquely required for this downstream inhibitory activity, and this functional requirement is unaffected by side chain modifications attached to the amino group [1]. Compounds lacking the 7-chloro substituent, despite retaining Fe(III)PPIX binding capacity, fail to inhibit β-hematin formation [1].

Antimalarial mechanism Hemozoin inhibition Structure-function analysis

2-Hydroxymethyl vs. 2-Methyl and 2-Chloromethyl Quinoline Analogs: Differential Synthetic Utility

(7-Chloroquinolin-2-yl)methanol contains a primary benzylic alcohol at the 2-position, offering distinct synthetic versatility compared to the 2-methyl analog (7-chloro-2-methylquinoline, CAS 4965-33-7) and the 2-chloromethyl analog (7-chloro-2-(chloromethyl)quinoline, CAS 128760-38-3) [1]. The hydroxymethyl group enables direct oxidation to the corresponding 2-carboxaldehyde derivative or esterification without requiring preliminary halogenation steps . In contrast, the 2-methyl analog requires more forcing conditions for functionalization (radical bromination or benzylic oxidation), while the 2-chloromethyl analog presents a reactive alkylating functionality with different selectivity and safety handling requirements [1]. The predicted physicochemical properties—boiling point 345.4 ± 27.0 °C and density 1.358 ± 0.06 g/cm³—provide procurement-relevant handling parameters .

Synthetic methodology Building block selection Functional group reactivity

7-Chloroquinoline-Chalcone Conjugates: Positional Interchange Activity Loss Quantification

In a structure-activity relationship study of vanillin-based chalcones tethered to quinolines, the presence of 7-chloro quinoline groups was found to increase antimalarial potency, whereas positional interchange of the chloro substituent to alternative positions on the quinoline ring resulted in decreased efficacy [1]. The study specifically demonstrated that the most active compounds retained activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum when the 7-chloroquinoline group was maintained [1]. Furthermore, the 7-chloroquinoline group attached via triazole linkage increased antimalarial potential against both strain types [1].

Antiplasmodial agents Chalcone hybrids Drug resistance

(7-Chloroquinolin-2-yl)methanol Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Leukotriene Receptor Antagonist Synthesis: Montelukast Intermediate Platform

(7-Chloroquinolin-2-yl)methanol and its derivatives serve as key intermediates in the synthesis of montelukast and related leukotriene D4 receptor antagonists [1]. The compound's structural framework is directly employed in constructing the quinoline-vinyl-phenyl pharmacophore essential for CysLT1 receptor binding, with IC50 values of 4.9 nM reported for montelukast in HEK293 cell membranes expressing human CysLT1 receptors [2]. The 2-hydroxymethyl group enables convergent synthetic strategies including Grignard reactions with 3-[2(E)-(7-chloroquinolin-2-yl)vinyl]benzaldehyde intermediates, while the 7-chloro substitution pattern maintains the required electronic and steric profile for receptor engagement [1]. Industrial-scale synthetic routes leveraging this building block achieve overall yields of approximately 47.5% for downstream montelukast-related intermediates, representing an optimized balance between cost and synthetic efficiency [3].

Antimalarial Drug Discovery: 7-Chloroquinoline Scaffold Optimization Programs

(7-Chloroquinolin-2-yl)methanol provides a versatile starting point for antimalarial drug discovery programs targeting both chloroquine-sensitive and chloroquine-resistant P. falciparum strains [1]. The 7-chloro substitution pattern is established as a critical determinant for β-hematin formation inhibition, while the 2-hydroxymethyl group enables diversification into 4-aminoquinoline analogs with submicromolar antimalarial activity [1]. Research programs can leverage this building block to synthesize 4-amino- and 4-alkoxy-7-chloroquinolines with linear dibasic side chains, which demonstrate IC50 values between 138-245 nM against CQ-sensitive NF54 strains while maintaining activity of 421-567 nM against CQ-resistant K1 strains [2]. The 2-hydroxymethyl functionality further enables hybrid molecule construction via click chemistry and triazole linkages, with studies demonstrating that 7-chloroquinoline-containing hybrids consistently outperform mefloquine-based comparators [2].

Antifungal Biofilm Inhibitor Development: C. albicans Targeting

Derivatives of (7-Chloroquinolin-2-yl)methanol incorporating vinyl benzylidene aniline substituents demonstrate promising biofilm inhibitory activity against C. albicans [1]. The 7-chloroquinolin-2-yl scaffold enables synthesis of compounds achieving IC50 values of 51.2 μM against C. albicans biofilms, positioning these agents within 1.3-fold of the clinical standard fluconazole [1]. The scaffold further yields antifungal MIC values of 94.2 μg/mL, approaching the reference standard (fluconazole MIC = 50.0 μg/mL) [1]. Molecular docking studies suggest inhibition occurs through agglutinin-like protein (Als) engagement, providing a mechanism differentiated from azole antifungals [1]. This application scenario is particularly relevant for programs addressing biofilm-associated fungal infections where azole resistance or limited biofilm penetration constrains therapeutic efficacy.

Synthetic Methodology Development: Mixed Lithium-Magnesium Reagent Platforms

(7-Chloroquinolin-2-yl)methanol and related 7-chloroquinoline derivatives serve as substrates for advanced synthetic methodology development using mixed lithium-magnesium reagents [1]. The 7-chloro substitution pattern has been validated in magnesiation studies under mild conditions in both batch and continuous flow configurations, enabling the preparation of functionalized quinoline libraries with diverse substitution patterns [1]. The 2-hydroxymethyl group offers a protected alcohol handle compatible with organometallic chemistry, allowing subsequent functionalization after metalation at alternative ring positions. This methodology development application supports process chemistry optimization for industrial-scale synthesis of quinoline-containing pharmaceutical intermediates, with the 7-chloro pattern demonstrating superior compatibility with mixed metalation conditions compared to alternative halogenation patterns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7-Chloroquinolin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.